

# Phenotypic Screening to Validate AZ14145845 Effects: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AZ14145845**, a dual inhibitor of Mer receptor tyrosine kinase (MerTK) and Axl receptor tyrosine kinase, with other alternative compounds. Supporting experimental data, detailed protocols for key phenotypic assays, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate the validation of **AZ14145845**'s effects in phenotypic screening.

### **Introduction to AZ14145845**

**AZ14145845** is a highly selective, type I1/2 dual inhibitor of MerTK and Axl kinase.[1][2] These receptor tyrosine kinases are members of the TAM (Tyro3, Axl, Mer) family and are implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Dysregulation of MerTK and Axl signaling is associated with the progression of various cancers and other diseases, making them attractive therapeutic targets. Phenotypic screening is a crucial step in validating the on-target effects of inhibitors like **AZ14145845** and understanding their broader biological consequences.

## Comparative Analysis of MerTK/Axl Inhibitors

A critical aspect of validating the effects of **AZ14145845** is to compare its performance against other known inhibitors of MerTK and/or Axl. The following table summarizes the biochemical and cellular potencies of **AZ14145845** and selected alternative compounds.



Compound	Target(s)	Туре	Biochemica I IC50 (nM)	Cellular IC50 (nM)	Key Features
AZ14145845	MerTK, Axl	Dual Inhibitor	MerTK: Not specified, AxI: Not specified	Not specified	Highly selective dual inhibitor with in vivo efficacy.[1][2]
UNC569	MerTK, Axl, Tyro3	Pan-TAM Inhibitor	MerTK: 2.9, Axl: 37, Tyro3: 48[3] [4]	pMer (697 cells): 141, pMer (Jurkat cells): 193[4] [5]	Potent, reversible, and ATP- competitive MerTK inhibitor.[3][6]
MRX-2843	MerTK, FLT3	Dual Inhibitor	MerTK: 1.3, FLT3: 0.64[7] [8]	pMer (Loucy cells): 9.5, pMer (PEER cells): 3.9[9]	Orally active dual inhibitor of MerTK and FLT3.[7][8]
R428 (Bemcentinib)	AxI	Selective Inhibitor	Axl: 14[11] [12]	H1299 cell growth: ~4000[13][14]	Selective Axl inhibitor with >100-fold selectivity over Abl.[11] [12]
BMS-777607	c-Met, Axl, Ron, Tyro3	Multi-kinase Inhibitor	Axl: 1.1, c- Met: 3.9, Ron: 1.8, Tyro3: 4.3[15] [16]	pAXL (U118MG & SF126 cells): <12500[17]	Potent inhibitor of the Met family of kinases.[16]
INCB081776	AxI, MerTK	Dual Inhibitor	Axl: 0.61, MerTK: 3.17[18]	pAXL (H1299 cells): 1.8, pMERTK (G361 cells): 6.5[18]	Potent and highly selective dual inhibitor of



Axl and MerTK.[18]

## **Key Phenotypic Assays for Validation**

To validate the effects of **AZ14145845** and compare it to other inhibitors, a cascade of phenotypic assays can be employed. Below are detailed protocols for two fundamental assays.

## Retinal Pigment Epithelium (RPE) Phagocytosis Assay

Rationale: MerTK plays a crucial role in the phagocytosis of photoreceptor outer segments by the retinal pigment epithelium. Inhibition of MerTK is expected to reduce phagocytic activity.

#### Experimental Protocol:

- Cell Culture:
  - Culture human retinal pigment epithelial cells (e.g., ARPE-19) in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  - Plate cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells/well and allow them to adhere and form a confluent monolayer overnight.
- Compound Treatment:
  - Prepare serial dilutions of AZ14145845 and alternative inhibitors (e.g., UNC569) in assay medium (DMEM/F-12 with 1% FBS).
  - Remove the culture medium from the cells and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
  - Incubate the cells with the compounds for 1-2 hours at 37°C.
- Phagocytosis Induction:
  - Isolate photoreceptor outer segments (POS) from bovine or porcine retinas and label them with a fluorescent dye (e.g., FITC).



- Add the fluorescently labeled POS to the cells at a concentration of 10 POS/cell.
- Incubate for 4 hours at 37°C to allow for phagocytosis.
- · Quantification:
  - Wash the cells three times with phosphate-buffered saline (PBS) to remove noninternalized POS.
  - Add a quenching solution (e.g., 0.2% trypan blue) to quench the fluorescence of extracellularly bound POS.
  - Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/520 nm for FITC).
  - Alternatively, cells can be fixed, stained for a POS marker (e.g., rhodopsin), and imaged by high-content microscopy to quantify internalized POS per cell.
- Data Analysis:
  - Normalize the fluorescence intensity of compound-treated wells to the vehicle-treated control wells.
  - Plot the percentage of phagocytosis inhibition against the compound concentration and determine the EC50 value for each inhibitor.

## Cell Viability/Proliferation Assay (MTT Assay)

Rationale: AxI and MerTK signaling pathways are known to promote cell survival and proliferation in various cancer cell lines. Inhibition of these kinases is expected to reduce cell viability.

#### Experimental Protocol:

- Cell Culture:
  - Select a cancer cell line known to express high levels of MerTK and/or Axl (e.g., H1299 non-small cell lung cancer cells for Axl, 697 B-cell acute lymphoblastic leukemia cells for



MerTK).

- $\circ$  Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100  $\mu L$  of complete growth medium.
- Allow the cells to attach and resume growth for 24 hours.

#### · Compound Treatment:

- Prepare a 2-fold serial dilution of AZ14145845 and alternative inhibitors in the appropriate cell culture medium.
- $\circ$  Add 100  $\mu$ L of the compound dilutions to the cells, resulting in a final volume of 200  $\mu$ L per well. Include a vehicle control.

#### Incubation:

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

#### • MTT Assay:

- Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
   solution to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- $\circ\,$  Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

#### Data Analysis:

- Subtract the background absorbance (from wells with medium only).
- Calculate the percentage of cell viability relative to the vehicle-treated control.

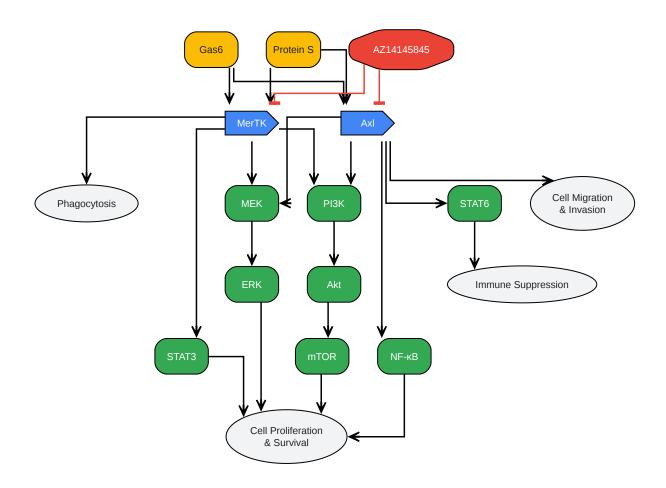


 Plot the percentage of viability against the log of the compound concentration and determine the IC50 value for each inhibitor.

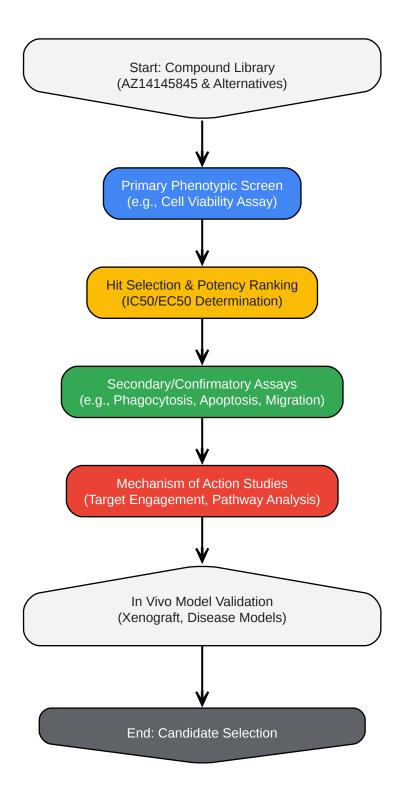
# Visualizing Pathways and Workflows MerTK and Axl Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of MerTK and Axl activation. Inhibition by **AZ14145845** is expected to block these pro-survival and proproliferation signals.









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